![molecular formula C16H19N5O3 B2531833 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea CAS No. 1798035-47-8](/img/structure/B2531833.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzodioxole group, a pyrimidine ring, and a urea linkage. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and urea is an organic compound that plays a crucial role in the metabolism of nitrogen-containing compounds by animals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzodioxole and pyrimidine rings connected by a urea linkage. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Complexation-Induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including those with dimethylamino pyrimidinyl components, has demonstrated their ability to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This property is utilized in the study of simple foldamers and the development of building blocks for self-assembly, mimicking the helix-to-sheet transitions observed in peptides (Corbin et al., 2001).
Synthesis of Derivatives of Dihydro-Pyrimido[4,5-c][1,2] Oxazin-7-one
The exploration of the synthesis of pyrimido oxazin derivatives showcases the chemical flexibility and potential for creating novel compounds with urea and dimethylaminopyrimidine structures. Such studies lay the groundwork for developing new materials with unique chemical properties (Lin & Brown, 1989).
Development of Stable and Non-Hazardous Chemical Substitutes
Research into dimethylaminopyridinium carbamoylides as substitutes for toxic isocyanates represents a significant advancement in chemical safety. These compounds offer safer alternatives for producing carbamates and ureas, highlighting the importance of innovative chemical synthesis in enhancing industrial safety (Sa̧czewski et al., 2006).
Virtual Screening and Pharmacological Applications
The use of similar compounds in virtual screening targeting specific receptors underscores the potential of such molecules in drug discovery and pharmacological research. This approach can lead to the identification of novel inhibitors relevant in cancer treatment and other diseases (Wang et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-6-12(19-15(18-10)21(2)3)8-17-16(22)20-11-4-5-13-14(7-11)24-9-23-13/h4-7H,8-9H2,1-3H3,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINZUWSHMOUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

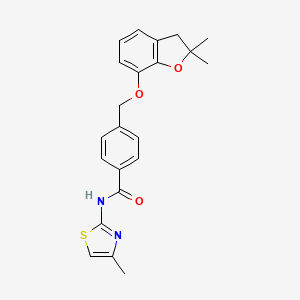
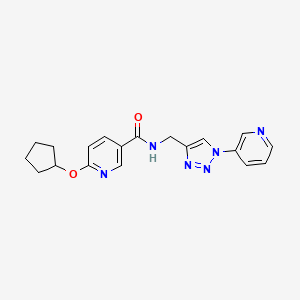
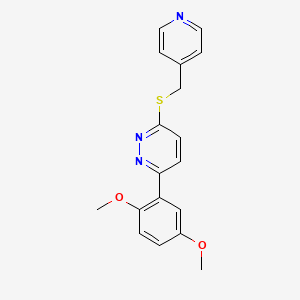
![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)
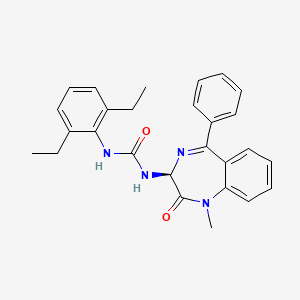

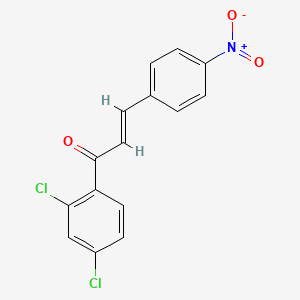
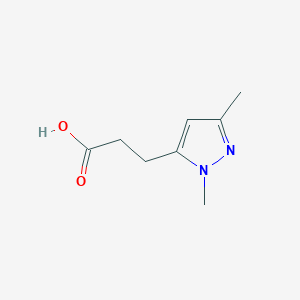
![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)
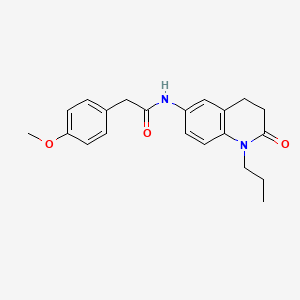
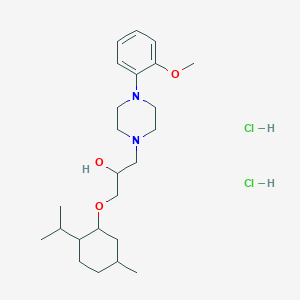
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2531771.png)

